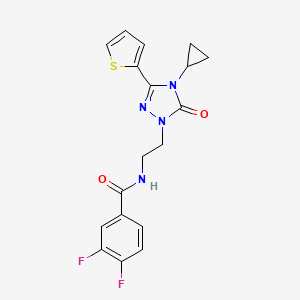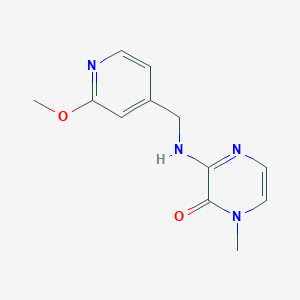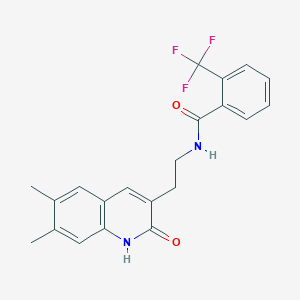![molecular formula C14H18N2O2 B2481240 N-[(6-ciclopropilpiridin-3-il)metil]oxolano-2-carboxamida CAS No. 2320444-65-1](/img/structure/B2481240.png)
N-[(6-ciclopropilpiridin-3-il)metil]oxolano-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a cyclopropyl group attached to a pyridine ring, which is further connected to an oxolane ring through a carboxamide linkage. This unique structure imparts specific chemical and biological properties to the compound.
Aplicaciones Científicas De Investigación
N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring, followed by the introduction of the cyclopropyl group. The oxolane ring is then attached through a carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Mecanismo De Acción
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide: This compound has a similar structure but with a furan ring instead of an oxolane ring.
N-[(6-chloropyridin-3-yl)methyl]-N-methylamine: This compound features a chloropyridine ring and a methylamine group.
Uniqueness
N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide is unique due to the presence of the oxolane ring, which imparts specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(13-2-1-7-18-13)16-9-10-3-6-12(15-8-10)11-4-5-11/h3,6,8,11,13H,1-2,4-5,7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOQQZDCHJXKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Trifluoromethyl)phenyl]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2481158.png)
![5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2481160.png)


![9-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12(17),13,15-octaene](/img/structure/B2481166.png)
![tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/new.no-structure.jpg)
![3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2481168.png)


![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2481174.png)

![Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2481177.png)

